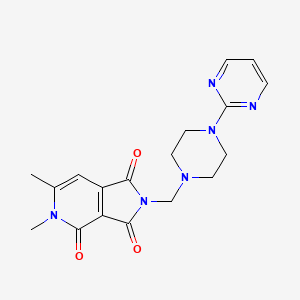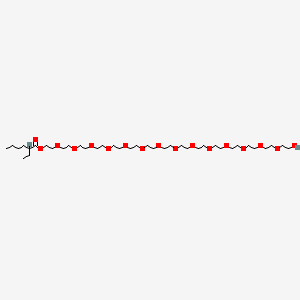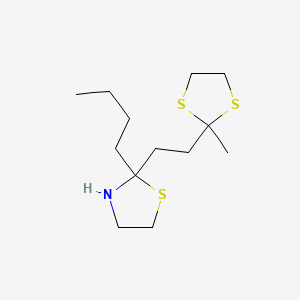
2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .
Méthodes De Préparation
The synthesis of 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can be achieved through various synthetic routes. One common method involves the reaction of amines with arene aldehydes under refluxing toluene conditions . This process typically involves a one-pot, two-step synthesis that yields the desired thiazolidine derivative. Industrial production methods may involve the use of green chemistry principles to improve selectivity, purity, and yield while minimizing environmental impact .
Analyse Des Réactions Chimiques
2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can lead to the formation of functional 1,2-dithiolanes .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazolidine derivatives are known for their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These properties make 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine a valuable compound for drug development and other therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties, allowing it to interact with biological molecules effectively . These interactions can lead to the modulation of various biological processes, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Butyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can be compared to other thiazolidine derivatives, such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . While these compounds share a similar thiazolidine core, they differ in their specific substituents and biological activities. The unique combination of butyl and dithiolan groups in this compound contributes to its distinct properties and applications.
Propriétés
Numéro CAS |
156000-17-8 |
|---|---|
Formule moléculaire |
C13H25NS3 |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
2-butyl-2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C13H25NS3/c1-3-4-5-13(14-8-9-17-13)7-6-12(2)15-10-11-16-12/h14H,3-11H2,1-2H3 |
Clé InChI |
HUZVZEOLPFEDRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(NCCS1)CCC2(SCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



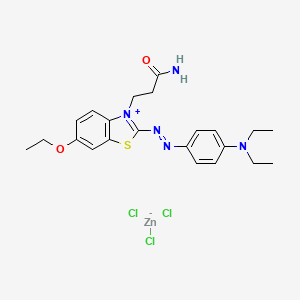
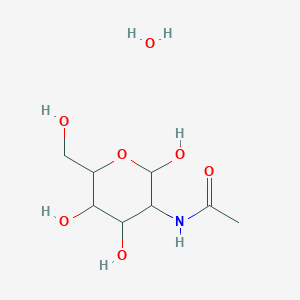

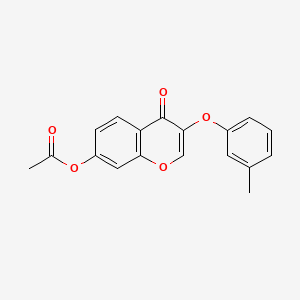


![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)


![5,42-diazadodecacyclo[25.18.2.02,22.04,20.06,19.07,16.09,14.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2,4(20),5,7(16),9,11,13,18,21,23,27,29,31,33,36,38,40,42,46-icosaene-8,15,26,35,44-pentone](/img/structure/B12716189.png)
